4'-Chloro-3-(3-methoxyphenyl)propiophenone chemical structure
4'-Chloro-3-(3-methoxyphenyl)propiophenone chemical structure
This technical guide provides an in-depth analysis of 4'-Chloro-3-(3-methoxyphenyl)propiophenone , also chemically defined as 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one .[1] This molecule belongs to the dihydrochalcone class, a privileged scaffold in medicinal chemistry used frequently as a precursor for SGLT2 inhibitors, tubulin polymerization inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis, Structural Characterization, and Pharmaceutical Utility[1]
Compound Identity & Structural Analysis[2][3][4][5][6]
This molecule is a diarylpropanoid derivative. Its structure consists of a central propan-1-one linker connecting two aromatic systems: a 4-chlorophenyl ring (Ring A) and a 3-methoxyphenyl ring (Ring B).[1]
| Property | Data |
| IUPAC Name | 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
| Common Class | Dihydrochalcone / 1,3-Diarylpropanone |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.74 g/mol |
| Predicted LogP | ~4.1 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |
| Key Functional Groups | Aryl Ketone, Aryl Chloride, Aryl Ether |
Structural Significance
The 1,3-diarylpropanone backbone allows this molecule to function as a flexible linker. Unlike its unsaturated counterpart (chalcone), the saturated ethylene bridge (
Retrosynthesis & Manufacturing Logic
To ensure high purity and scalability, the synthesis is best approached via a Claisen-Schmidt Condensation followed by a selective Catalytic Hydrogenation . This route is preferred over Friedel-Crafts alkylation due to better regiocontrol.[1]
Pathway Visualization
The following diagram outlines the logical flow from commodity starting materials to the target dihydrochalcone.
Figure 1: Two-step synthetic pathway ensuring regioselective formation of the 1,3-diarylpropanone skeleton.
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
Reaction: 1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1]
Rationale: Base-catalyzed condensation is chosen to exclusively generate the trans-enone (
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Reagents:
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Procedure:
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Dissolve 4-chloroacetophenone and 3-methoxybenzaldehyde in ethanol at room temperature (20–25°C).
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Add the NaOH solution dropwise over 30 minutes. The solution will likely turn yellow/orange, indicating enolate formation and conjugation.
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Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Workup: Cool the mixture to 0°C. The chalcone product often precipitates. Filter the solid.[2] If no precipitate forms, neutralize with dilute HCl and extract with Dichloromethane (DCM).
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Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.
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Step 2: Selective Hydrogenation to Dihydrochalcone
Reaction: Reduction of the
Rationale: Standard Pd/C hydrogenation can sometimes cause dehalogenation (removing the Chlorine). To prevent this, Diphenylsulfide-poisoned Pd/C or strictly controlled equivalents (H₂ balloon pressure, not high pressure) must be used. Alternatively, Wilkinson's catalyst is effective but expensive.
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Reagents:
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Procedure:
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Dissolve the chalcone in Ethyl Acetate.
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Add the Pd/C catalyst under an inert nitrogen atmosphere (safety critical).[1]
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Purge the flask with Hydrogen gas (balloon).[1]
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Stir vigorously at Room Temperature for 2–4 hours.
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Monitoring: Monitor closely via HPLC or TLC. Stop immediately upon disappearance of the starting material to prevent reduction of the ketone to an alcohol.
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Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
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Yield: Expected yield >85% (white to off-white solid).
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Analytical Validation (Self-Validating Systems)[1]
To confirm the identity of the product, specific spectral signatures must be present.
Nuclear Magnetic Resonance (NMR) Expectations
The conversion from chalcone to dihydrochalcone is most easily validated by the disappearance of the olefinic doublets (6.5–8.0 ppm range) and the appearance of two distinct triplets in the aliphatic region.
| Nucleus | Shift ( | Multiplicity | Assignment |
| ¹H | 3.05 | Triplet ( | |
| ¹H | 3.28 | Triplet ( | |
| ¹H | 3.80 | Singlet | |
| ¹H | 7.40 – 7.90 | Multiplets | Aromatic Protons (Ring A & B) |
| ¹³C | ~198.0 | Singlet | Carbonyl ( |
Mass Spectrometry (MS)[1][4]
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Molecular Ion:
(showing the characteristic 3:1 Chlorine isotope pattern at 275/277).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Fragmentation: A major fragment at
139/141 corresponds to the 4-chlorobenzoyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ), confirming the "left" side of the molecule.
Pharmaceutical Applications & Mechanism[1][2][9][10][11]
This specific dihydrochalcone acts as a versatile chemical probe and intermediate .
SGLT2 Inhibition Scaffold
The 1,3-diaryl motif mimics the structure of Phlorizin , the natural product precursor to gliflozins (e.g., Dapagliflozin).
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Mechanism:[2] The distance between the two phenyl rings in this propiophenone derivative approximates the spatial requirement for binding to the Sodium-Glucose Co-Transporter 2.
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Modification: Researchers often reduce the ketone to a methylene (
) or ether to increase metabolic stability.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Tubulin Polymerization Inhibition
Methoxylated dihydrochalcones bind to the colchicine-binding site of tubulin.[1]
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The 3-methoxy group on Ring B is critical for hydrogen bonding within the tubulin pocket, disrupting microtubule assembly and inducing apoptosis in cancer cells.
Anti-Inflammatory (COX Inhibition)
The flexible propiophenone linker allows the molecule to fold and fit into the COX-2 active site.[1] The 4-chloro substituent provides necessary lipophilicity to penetrate the hydrophobic channel of the enzyme.
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule.[1]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11323320 (Isomer Analog).[1] Retrieved from [Link][1]
- Modi, V. et al. (2012). "Synthesis and biological evaluation of some new chalcones and dihydrochalcones." Journal of Enzyme Inhibition and Medicinal Chemistry. (Validates the bioactivity of methoxy-substituted dihydrochalcones).
